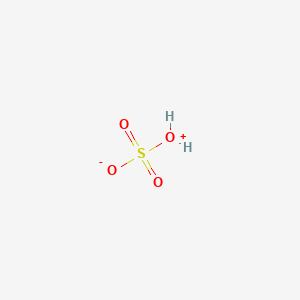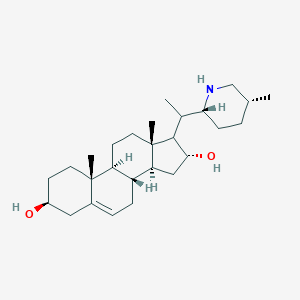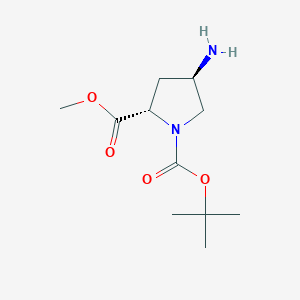
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a compound synthesized from basic amino acids like L-aspartic acid. Its significance lies in its application in medicinal chemistry, particularly in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of this compound involves several key steps starting from basic amino acids. For instance, Yoshida et al. (1996) described a large-scale preparation of a similar compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, highlighting steps like methylation, reduction, and protection with di-tert-butyl dicarbonate (Yoshida et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex cyclic structures with various functional groups. For example, the molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate were determined using X-ray diffraction and NMR techniques, providing insights into the stereochemical aspects of such compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound often include transformations like alkylation, acylation, and reduction. For instance, Zhao et al. (2017) discussed the synthesis of a related compound involving steps like acylation and nucleophilic substitution (Zhao et al., 2017).
Aplicaciones Científicas De Investigación
Intermediate in Biotin Synthesis
Qin et al. (2014) synthesized Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a pivotal intermediate in Biotin, a vitamin involved in the metabolic synthesis of fatty acids, sugars, and amino acids. This synthesis highlights the compound's significance in vitamin production and metabolic processes (Qin, S., Tang, L., Wang, G., Wang, L. P., Huang, F., Huang, S., & Wang, X. J., 2014).
Facile Preparation for Medicinal Chemistry Applications
Singh and Umemoto (2011) detailed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The resulting 4-fluoropyrrolidine derivatives are pivotal in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors (Singh, R., & Umemoto, T., 2011).
Tert-Butyloxycarbonyl Group Migration
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration in imides, revealing a base-generated alkoxide's role in triggering this migration. The study provides insights into molecular transformations critical in synthetic organic chemistry (Xue, F., & Silverman, R., 2010).
NMR Tag for High-Molecular-Weight Systems
Chen et al. (2015) demonstrated the use of O-tert-Butyltyrosine as an NMR tag, particularly for high-molecular-weight systems. The unique properties of the tert-butyl group make it an excellent marker in NMR spectroscopy, offering a window into molecular interactions and conformations (Chen, W. N., Kuppan, K. V., Lee, M. D., Jaudzems, K., Huber, T., & Otting, G., 2015).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) discussed the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for compounds like omisertinib (AZD9291). This showcases the compound's role in the development of bioactive molecules, particularly in pharmaceuticals (Zhao, B., Guo, Y., Lan, Z., Xu, S., 2017).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426588 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
CAS RN |
121148-00-3 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


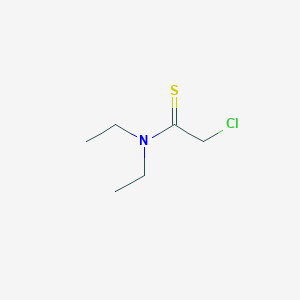
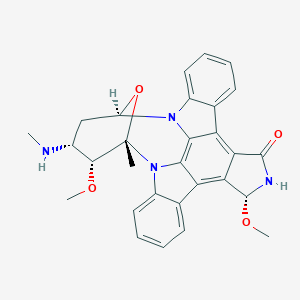


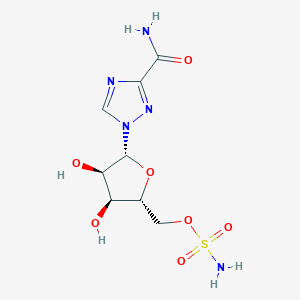
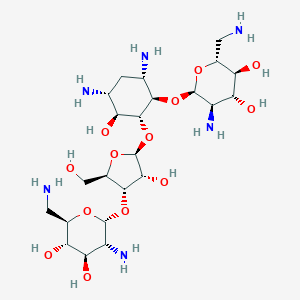
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)



